molecular formula C9H4ClFO B1466893 1-(2-Chloro-4-fluorophenyl)prop-2-yn-1-one CAS No. 1477879-38-1

1-(2-Chloro-4-fluorophenyl)prop-2-yn-1-one

Cat. No. B1466893
CAS RN: 1477879-38-1
M. Wt: 182.58 g/mol
InChI Key: OQNKKKIMJLDPLU-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-fluorophenyl)prop-2-yn-1-one, also known as 2-chloro-4-fluorophenylacetylene, is a compound of interest in the field of organic chemistry. It is a versatile building block in organic synthesis, and has a wide range of applications in research and industry.

Scientific Research Applications

Molecular Structure and Spectroscopic Analysis

1-(2-Chloro-4-fluorophenyl)prop-2-yn-1-one's molecular structure and properties have been studied through various methods like FT-IR, NBO analysis, and HOMO-LUMO analysis. These studies provide insights into the molecule's stability, charge distribution, and hyper-conjugative interactions. For example, Najiya et al. (2014) investigated the molecular structure using FT-IR and density functional methods, highlighting the molecule's stability and charge delocalization, which are crucial for its potential applications in materials science and chemistry (Najiya et al., 2014).

Synthesis and Crystal Structures

The synthesis and crystal structures of related compounds provide valuable information for the development of new materials with specific properties. For instance, Salian et al. (2018) conducted synthesis and crystal structure studies of chalcone derivatives, which are closely related to 1-(2-Chloro-4-fluorophenyl)prop-2-yn-1-one. These studies are significant for understanding the chemical behavior and potential applications of such compounds (Salian et al., 2018).

Non-linear Optical Properties

The non-linear optical (NLO) properties of compounds similar to 1-(2-Chloro-4-fluorophenyl)prop-2-yn-1-one have been a focus of research due to their potential in photonics and telecommunications. For example, the hyperpolarizability of the title compound has been compared to standard NLO materials, indicating its suitability for NLO applications (Najiya et al., 2014).

Quantum Chemical Studies

Quantum chemical studies on molecules like 1-(2-Chloro-4-fluorophenyl)prop-2-yn-1-one provide insights into their electronic properties, reactivity, and potential applications in material science. These studies often involve DFT calculations, molecular electrostatic potential analysis, and reactivity descriptors, as seen in the work of Murthy et al. (2017), who investigated the reactivity and stability of a related molecule (Murthy et al., 2017).

Crystallography and Photophysical Properties

Crystallographic and photophysical studies help in understanding the structure-property relationships of compounds. Such research has been conducted on derivatives of 1-(2-Chloro-4-fluorophenyl)prop-2-yn-1-one, providing valuable data for the development of new materials with specific optical properties (Kumar et al., 2015).

properties

IUPAC Name

1-(2-chloro-4-fluorophenyl)prop-2-yn-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClFO/c1-2-9(12)7-4-3-6(11)5-8(7)10/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQNKKKIMJLDPLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(=O)C1=C(C=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloro-4-fluorophenyl)prop-2-yn-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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